[4-(piperidin-1-ylsulfonyl)-1H-imidazol-1-yl]acetic acid
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Overview
Description
[4-(piperidin-1-ylsulfonyl)-1H-imidazol-1-yl]acetic acid: is a complex organic compound that features both piperidine and imidazole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The piperidine sulfonyl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Key steps include the preparation of intermediate compounds, purification through crystallization or chromatography, and final product isolation.
Chemical Reactions Analysis
Types of Reactions
[4-(piperidin-1-ylsulfonyl)-1H-imidazol-1-yl]acetic acid: undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the piperidine moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated derivatives and strong nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole and piperidine derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
[4-(piperidin-1-ylsulfonyl)-1H-imidazol-1-yl]acetic acid: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [4-(piperidin-1-ylsulfonyl)-1H-imidazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with neurotransmitter receptors, while the imidazole ring can bind to enzymes or other proteins, modulating their activity. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
[4-(piperidin-1-ylsulfonyl)-1H-imidazol-1-yl]acetic acid: can be compared with other compounds that contain piperidine or imidazole rings:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiviral and anticancer effects.
Berberine: Used for its antimicrobial and anti-inflammatory properties.
The uniqueness of This compound lies in its combined structural features, which allow it to participate in a broader range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
2-(4-piperidin-1-ylsulfonylimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c14-10(15)7-12-6-9(11-8-12)18(16,17)13-4-2-1-3-5-13/h6,8H,1-5,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXJRHMIXWLHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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